2-Hexen-4-ol

Description

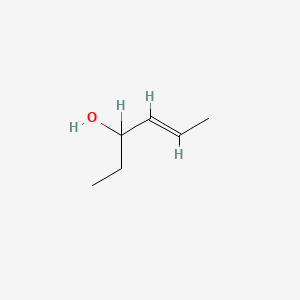

2-Hexen-4-ol (CAS: 4798-58-7) is an unsaturated alcohol with the molecular formula C₆H₁₂O. It exists as a mixture of cis and trans isomers, as indicated by its synthesis pathways and separation via gas chromatography . This compound is primarily synthesized during the reduction of 2,4-hexanedione using lithium aluminum hydride (LiAlH₄), where it forms alongside 3-Hexen-2-ol in a ratio of 1:2.5 . The stereochemistry of its double bond can be distinguished via NMR spectroscopy, with trans isomers showing olefinic proton shifts at δ 4.43–4.50 and cis isomers at δ 4.62 .

Properties

IUPAC Name |

(E)-hex-4-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,5-7H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUXUOPPQQMMIL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4798-58-7 | |

| Record name | Hex-4-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-4-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hex-4-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexen-4-ol can be synthesized through various methods. One common approach involves the selective hydrogenation of 2-hexyn-1-ol using a palladium catalyst. This reaction typically occurs under mild conditions, such as a temperature of 40°C and a pressure of 0.1 MPa . Another method involves the use of polysaccharide-stabilized palladium-silver nanocatalysts, which offer high selectivity and efficiency .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of hexynols. The process involves the use of heterogeneous catalysts, such as palladium on alumina, to achieve high conversion rates and selectivity . The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hexen-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexenal or hexanoic acid.

Reduction: The compound can be reduced to hexanol.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Hexenal, hexanoic acid

Reduction: Hexanol

Substitution: Various alkyl halides, depending on the substituent introduced

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula:

- Functional Groups: Hydroxyl group (-OH) and a double bond (C=C)

The unique structure of 2-Hexen-4-ol, characterized by its hydroxyl group and double bond, allows for various chemical reactions, making it a valuable compound in synthetic chemistry.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity can be harnessed for creating more complex molecules.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Pharmaceutical Intermediates | Used in the synthesis of active pharmaceutical ingredients (APIs). |

| Agrochemical Synthesis | Serves as a precursor for pesticides and herbicides. |

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Studies have shown that this compound is effective against a range of pathogens, demonstrating inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate Inhibition | |

| Salmonella enterica | Inhibitory |

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory responses by reducing pro-inflammatory cytokine production in macrophages.

Case Study: Inhibition of Cytokine Production

A study involving RAW264.7 macrophages indicated that treatment with this compound significantly decreased mRNA levels of pro-inflammatory cytokines such as IL-6 and TNF-α compared to untreated controls .

Fragrance and Flavor Industry

This compound is valued for its pleasant odor profile, making it a popular ingredient in the fragrance industry. It is often used to enhance fruit flavors in food products.

Table 3: Usage in Fragrance and Flavor

| Application | Description |

|---|---|

| Fragrance Compounds | Adds fruity notes to perfumes and scented products. |

| Flavoring Agents | Used in food products to impart fruit flavors. |

Chemical Ecology

The compound plays a role in chemical ecology as it can serve as an attractant for certain pests. For example, it has been identified as a component of pheromones used by specific insect species.

Mechanism of Action

The mechanism of action of 2-Hexen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule, influencing the behavior of insects and other organisms. The compound binds to olfactory receptors in insects, triggering a cascade of biochemical events that result in attraction or repulsion . In chemical reactions, its reactivity is influenced by the presence of the double bond and hydroxyl group, which participate in various transformations.

Comparison with Similar Compounds

Structural Isomers: 3-Hexen-2-ol

Key Differences :

- Synthesis : Both 2-Hexen-4-ol and 3-Hexen-2-ol are products of 2,4-hexanedione reduction, but 3-Hexen-2-ol predominates (2.5:1 ratio) due to favorable elimination pathways involving ethyl-substituted olefins .

- Stability : The higher yield of 3-Hexen-2-ol suggests greater thermodynamic stability or kinetic favorability compared to this compound.

- Applications : While neither compound's applications are explicitly detailed in the literature, 3-Hexen-2-ol derivatives are more frequently cited in flavor and fragrance research .

Positional Isomers: 4-Hexen-1-ol

Key Differences :

- Structure : 4-Hexen-1-ol (CAS: 928-92-7) has the hydroxyl group at the terminal position (C1), unlike this compound (hydroxyl at C4).

- Physico-Chemical Properties :

Functional Group Variants: 2-Hexen-4-olide

Key Differences :

- Structure : 2-Hexen-4-olide (CAS: 2407-43-4) is a lactone (cyclic ester) derived from this compound via cyclization.

- Properties: It exhibits spice-like flavor notes and higher solubility in water compared to its alcohol counterpart due to its ester functionality .

Research Findings and Data Gaps

- Synthetic Pathways : The reduction of α-diketones like 2,4-hexanedione remains the primary route for this compound synthesis, but yields are lower than those of its isomer .

- Safety Data : While this compound lacks explicit safety data, structurally similar unsaturated alcohols (e.g., 5-Hexen-2-ol derivatives) exhibit acute oral toxicity (H302) and skin irritation (H315) , suggesting cautious handling.

- Applications : The absence of industrial applications for this compound contrasts with its lactone form and isomers like (Z)-3-hexen-1-ol, which are widely used in perfumery and food additives .

Biological Activity

2-Hexen-4-ol, also known as (E)-2-hexen-4-ol or hex-2-en-4-ol, is a naturally occurring compound that has garnered attention for its biological activities, particularly in the context of plant defense mechanisms and potential applications in food safety. This article delves into the compound's biological activity, including its mechanisms of action, toxicological data, and relevant case studies.

This compound is an unsaturated alcohol with the chemical formula C6H12O. Its structure features a double bond between the second and third carbon atoms and a hydroxyl group on the fourth carbon. This configuration allows it to participate in various biochemical reactions, particularly as a reactive electrophile due to its α,β-unsaturated carbonyl moiety when oxidized.

Plant Defense Mechanisms

Research has shown that this compound plays a significant role in plant defense by modulating the production of green leaf volatiles (GLVs). These compounds are critical for indirect plant defenses against herbivores. For instance, studies have identified an NADPH-dependent reductase that converts (Z)-3-hexenal into (Z)-3-hexen-1-ol, which is less toxic and serves as a signal for attracting predators of herbivores . This enzymatic pathway highlights the ecological significance of this compound in enhancing plant resilience.

Toxicological Profile

The safety profile of this compound has been evaluated through various studies focusing on its toxicity in animal models. A notable case study assessed the oral toxicity of β-olefinic alcohols, including this compound. The study reported a No Observed Adverse Effect Level (NOAEL) of 13.2 mg/kg body weight per day for females and 11.6 mg/kg for males, based on increases in relative kidney and liver weights . Such findings suggest that while this compound may possess beneficial properties, it also requires careful consideration regarding dosage and exposure duration.

Case Studies and Research Findings

- Antifungal Properties : A study investigated the use of trans-2-hexenal-based antifungal packaging for strawberries. The results indicated that packaging containing this compound effectively inhibited mold growth (Botrytis cinerea), although it led to changes in fruit texture . This application underscores the compound's potential utility in food preservation.

- Olfactory Discrimination : Research on human olfactory discrimination revealed that subjects could distinguish between various aliphatic C6 alcohols, including this compound. The findings highlighted marked interindividual differences in discrimination ability, with certain configurations being more challenging to differentiate . This aspect may have implications for flavor and fragrance industries.

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound compared to related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.